N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-5-3-2-4-12(14)10-18-16(21)15(20)17-9-8-13(19)11-6-7-11/h2-5,11,13,19H,6-10H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQCCUJGYOTIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.362 g/mol. The structure includes a cyclopropyl group and a methoxybenzyl moiety, which are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.362 g/mol |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of Cyclopropyl Intermediate : This is achieved through cyclopropanation reactions.
- Hydroxypropyl Chain Addition : Introduced via nucleophilic substitution.
- Oxalamide Formation : Coupling with 2-methoxybenzyl oxalyl chloride under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound selectively inhibits RNA polymerase I by binding to a specific pocket within the enzyme, which may disrupt transcription processes in cells.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, potentially altering signal transduction pathways.
- Pathway Interference : By interfering with specific biochemical pathways, it can lead to altered cellular responses.
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with this compound:
-
Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.
Cell Line IC50 (µM) A549 (Lung Cancer) 10 MCF-7 (Breast Cancer) 8 HeLa (Cervical Cancer) 12 -
Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Selectivity and Potency : The compound exhibits selective inhibition of RNA polymerase I, making it a candidate for further development in cancer therapeutics.
- Safety Profile : Preliminary toxicity studies indicate that the compound has a favorable safety profile, with no significant adverse effects observed in animal models at therapeutic doses.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group. Its chemical structure includes a cyclopropyl group and a methoxybenzyl moiety, contributing to its unique properties. The molecular formula is with a molecular weight of approximately 332.36 g/mol.
Antiproliferative Effects
Research has demonstrated that oxalamide derivatives exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies indicate that compounds similar to N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide show IC50 values ranging from 1.2 to 5.3 μM against breast cancer (MCF-7) cells. The presence of hydroxyl and methoxy groups in the structure is believed to enhance this activity by promoting interactions with cellular targets.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and FRAP methods. The hydroxyl group plays a crucial role in stabilizing free radicals, thereby protecting cells from oxidative stress. This ability to scavenge free radicals suggests potential therapeutic applications in preventing oxidative damage.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various oxalamide derivatives, including this compound. Key findings include:
- Cell Line Testing : The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value indicating moderate potency.
- Antioxidant Assays : Significant activity was demonstrated in scavenging DPPH radicals, suggesting its potential as an antioxidant agent.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
Key structural analogues and their properties are summarized below:
Key Comparative Insights
Structural Impact on Function
- Hydroxypropyl (target compound) introduces polarity, which may influence solubility and interaction with hydrophilic receptors.
- N2 Substituents :
- Aromatic groups (e.g., 2-methoxybenzyl, pyridinylethyl) are critical for flavorant activity (umami receptor hTAS1R1/hTAS1R3 agonism) .
- Chlorobenzyl or hydroxyphenyl groups (e.g., compound 117 ) are associated with enzyme inhibition, suggesting electronic effects (e.g., halogen bonding) modulate activity.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step oxamide coupling. First, react 3-cyclopropyl-3-hydroxypropylamine with oxalyl chloride in dichloromethane (DCM) under inert conditions to form the intermediate oxalyl chloride adduct. Second, couple this intermediate with 2-methoxybenzylamine in the presence of a base like triethylamine. Key optimization parameters include:
- Temperature : Maintain 0–5°C during oxalyl chloride addition to prevent side reactions.
- Solvent : DCM or THF for solubility and controlled reactivity.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Reference analogs (e.g., ) suggest yields improve with stoichiometric control and slow reagent addition .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the oxamide linkage (δ ~8.5–9.0 ppm for NH protons) and cyclopropane/methoxybenzyl substituents.
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and hydroxyl groups (broad O-H peak at ~3200–3500 cm⁻¹).
- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS).
- Melting Point : Compare with analogs (e.g., reports 215–220°C for structurally similar oxalamides) to verify crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity Variability : Use orthogonal analytical methods (e.g., NMR, HPLC, elemental analysis) to confirm batch consistency.
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration), and endpoint measurements (e.g., IC50 vs. EC50).
- Metabolic Stability : Test compound stability in plasma ( highlights hydrolysis risks for hydroxamates) using LC-MS/MS .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability.
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic and target-binding properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with putative targets (e.g., kinases or GPCRs). Focus on the oxamide core’s hydrogen-bonding potential.
- ADMET Prediction : Employ SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in biological membranes.
- Reference Data : Analogous compounds in showed cyclopropane groups enhancing metabolic stability .
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours, followed by HPLC quantification.
- Oxidative Stress : Expose to H2O2 (0.1–1 mM) and monitor degradation via LC-MS.
- Plasma Stability : Use human or rodent plasma at 37°C; terminate reactions with acetonitrile and analyze remaining compound.
- Light/Temperature : Store under UV light (ICH Q1B guidelines) or at 40°C/75% RH (accelerated stability testing) .
Key Research Gaps and Recommendations
- Stability Data : No empirical data exists for the target compound (per ). Prioritize forced degradation studies .
- Mechanistic Studies : Use CRISPR screening or proteomics to identify off-target effects.
- Synergistic Effects : Test combinations with standard therapeutics (e.g., NSAIDs or antivirals) using Chou-Talalay models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
